[4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride
Overview
Description
[4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride is a complex organic compound that features a piperidine ring, a sulfanyl group, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfanyl group, and the acetylation of the phenyl ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction method.
Introduction of Sulfanyl Group: This step may involve the use of thiol reagents under basic conditions to introduce the sulfanyl group onto the phenyl ring.
Acetylation: The phenyl ring can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced further to form piperidines.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc/acetic acid or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the effects of sulfanyl and piperidine-containing compounds on biological systems. It can serve as a model compound for drug development.
Medicine
In medicinal chemistry, [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride may have potential as a therapeutic agent due to its structural features. It could be explored for its activity against various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, while the piperidine ring may interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine, which also contain piperidine rings, are known for their biological activities.
Sulfanyl-Containing Compounds: Compounds with sulfanyl groups, such as thiophenols, are known for their reactivity in various chemical reactions.
Uniqueness
What sets [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride apart is the combination of the piperidine ring, sulfanyl group, and acetate groups in a single molecule
Properties
IUPAC Name |
[4-acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S.ClH/c1-16(22)24-18-9-10-19(25-17(2)23)20(15-18)26-14-8-4-7-13-21-11-5-3-6-12-21;/h9-10,15H,3-8,11-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPQSIOHVJKDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCCN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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